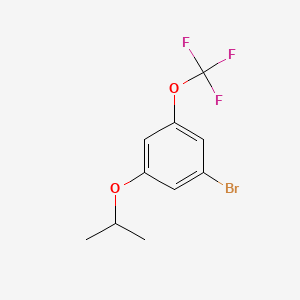

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-3-propan-2-yloxy-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c1-6(2)15-8-3-7(11)4-9(5-8)16-10(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLQWJWWOBHUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682112 | |

| Record name | 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-61-8 | |

| Record name | 1-Bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS 1221793-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry. The strategic arrangement of its functional groups—a reactive bromine atom, a lipophilic isopropoxy group, and an electron-withdrawing trifluoromethoxy group—makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antipsychotics.[1] This document elucidates the compound's physicochemical properties, explores plausible synthetic pathways, details its reactivity in crucial cross-coupling reactions, and provides guidance on its characterization and safe handling. The insights presented herein are intended to empower researchers in drug discovery and development to effectively utilize this versatile molecule in their synthetic endeavors.

Introduction: A Trifecta of Functionality for Drug Design

This compound is a substituted aromatic compound whose structure is deliberately designed for synthetic utility in pharmaceutical research. The convergence of three key functional groups on a central benzene ring offers a powerful combination of properties and reactive handles for medicinal chemists.

-

The Bromine Atom: Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the facile and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building the complex molecular scaffolds of modern therapeutics.

-

The Isopropoxy Group: This bulky, lipophilic group can enhance the solubility of the molecule in organic solvents and influence its pharmacokinetic profile. In a final drug candidate, this group can contribute to improved membrane permeability and oral bioavailability.

-

The Trifluoromethoxy Group (-OCF₃): This moiety is a highly sought-after functional group in drug design. It is a strong electron-withdrawing group that can significantly impact the acidity or basicity of nearby functional groups. Furthermore, the -OCF₃ group is known to enhance metabolic stability due to the strength of the carbon-fluorine bonds, potentially leading to a longer in-vivo half-life for drug candidates. Its lipophilic nature also contributes to improved absorption, distribution, metabolism, and excretion (ADME) properties.

The strategic placement of these groups on the benzene ring provides a platform for the synthesis of a diverse array of complex molecules, with known applications in the development of antipsychotic medications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1221793-61-8 | [1] |

| Molecular Formula | C₁₀H₁₀BrF₃O₂ | [1] |

| Molecular Weight | 299.08 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not explicitly available, but expected to be >200 °C at atmospheric pressure | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water | Inferred from structure |

| InChI Key | BNLQWJWWOBHUGS-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

Proposed Synthetic Pathway 1: Alkylation followed by Bromination

This approach begins with the commercially available 3-bromo-5-(trifluoromethoxy)phenol and introduces the isopropoxy group via a Williamson ether synthesis.

Caption: Proposed synthesis of the target molecule via Williamson ether synthesis.

Experimental Protocol (Illustrative):

-

To a solution of 3-bromo-5-(trifluoromethoxy)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and isopropyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Proposed Synthetic Pathway 2: Sandmeyer Reaction from an Aniline Precursor

This route involves the synthesis of the corresponding aniline precursor, followed by a Sandmeyer reaction to introduce the bromine atom.

Caption: Proposed two-step synthesis via a Sandmeyer reaction.

Experimental Protocol (Illustrative):

-

Diazotization: Dissolve 3-isopropoxy-5-(trifluoromethoxy)aniline (1.0 eq) in a mixture of aqueous hydrobromic acid at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the cold diazonium salt solution to the CuBr solution dropwise with vigorous stirring.

-

Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the aryl bromide.

-

After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium(0) catalysts, initiating a catalytic cycle that allows for the formation of new bonds with a variety of coupling partners.

Sources

A Comprehensive Technical Guide to the Physicochemical Profiling of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene for Drug Discovery Applications

Introduction

In the landscape of modern drug discovery, the adage "make it potent" has been superseded by a more nuanced directive: "make it drug-like." The journey of a new chemical entity (NCE) from a laboratory hit to a clinical candidate is overwhelmingly dictated by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability, efficacy, and safety.[1][2][3][4] This guide provides an in-depth examination of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a compound of interest within medicinal chemistry, potentially as a building block for novel therapeutics, as suggested by its classification among antipsychotic agents by some chemical suppliers.[5]

This document eschews a simple data-sheet format. Instead, it serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing not just the what, but the why and how of physicochemical characterization. We will dissect the critical properties of this molecule, provide field-proven experimental protocols for their determination, and explain the causal reasoning behind these methodological choices. Our objective is to equip the reader with a robust framework for evaluating this compound and others like it, ensuring that development decisions are grounded in solid scientific principles.

Molecular Identity and Structural Analysis

The foundational step in any physicochemical assessment is the unambiguous identification and structural understanding of the molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [5] |

| CAS Number | 1221793-61-8 | [5][6] |

| Molecular Formula | C₁₀H₁₀BrF₃O₂ | [5] |

| Molecular Weight | 299.09 g/mol | [5] |

| Exact Mass | 299.9816 g/mol |[5] |

Structural Insights: The molecule presents a 1,3,5-trisubstituted benzene ring, a common scaffold in medicinal chemistry. The key functional groups influencing its properties are:

-

Bromine Atom: Contributes significantly to molecular weight and lipophilicity. It can also act as a handle for further synthetic modification (e.g., cross-coupling reactions).

-

Isopropoxy Group: A moderately lipophilic ether group that can influence metabolic stability and solubility.

-

Trifluoromethoxy Group (-OCF₃): A highly lipophilic and strongly electron-withdrawing group. It is often used as a bioisostere for other groups to enhance metabolic stability and membrane permeability. Its presence significantly impacts the electronic nature of the aromatic ring.

Core Physicochemical Properties: A Methodological Deep Dive

The success of a drug candidate is a balancing act of several key physicochemical properties.[7] Here, we detail the theoretical importance and rigorous experimental protocols for determining the most critical parameters for this compound.

Lipophilicity (logP and logD)

Theoretical Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design.[7][8] It governs a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for off-target toxicities.[9] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (usually physiological pH 7.4) is more relevant as it considers all ionic species.[8]

Authoritative Protocol: LogP Determination via the Shake-Flask Method

This protocol is the gold standard for logP determination due to its direct measurement of partitioning at equilibrium.

Causality Behind Experimental Choices:

-

n-Octanol: Chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of biological phospholipid membranes.[10]

-

Pre-saturation: Saturating each phase with the other before the experiment is critical to prevent volume changes during shaking, which would alter the concentration and lead to inaccurate results.

-

Concentration Range: Working with dilute solutions minimizes the potential for the solute to self-associate in either phase, ensuring the measured partitioning reflects the behavior of individual molecules.

-

Validation: Analysis of both phases provides a mass balance, acting as a self-validating check on the experiment's accuracy.

Step-by-Step Methodology:

-

Preparation of Phases: Vigorously mix equal volumes of n-octanol and purified water (or a suitable buffer for logD) in a separatory funnel for 24 hours at a controlled temperature (e.g., 25°C). Allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass centrifuge tube, combine a precise volume of the stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

-

Equilibration: Agitate the tube at a constant temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours). The time should be optimized to ensure equilibrium is reached without causing degradation.

-

Phase Separation: Centrifuge the mixture (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Theoretical Importance: For a drug to be absorbed, it must first dissolve.[4] Aqueous solubility is a critical gatekeeper for oral bioavailability. Poor solubility can lead to incomplete absorption, high dose requirements, and significant inter-patient variability.[11] It is essential to determine the equilibrium solubility, which represents the true thermodynamic limit of dissolution.

Authoritative Protocol: Equilibrium Solubility via the Shake-Flask Method

This method is considered the definitive approach for determining thermodynamic solubility.[12][13]

Causality Behind Experimental Choices:

-

pH Range: Solubility of many drug-like molecules is pH-dependent. Measuring solubility at pH 1.2 (stomach), 4.5 (proximal intestine), and 6.8 (distal intestine) provides a biopharmaceutically relevant profile.[12]

-

Excess Solid: Ensuring an excess of solid material is present throughout the experiment is the only way to guarantee that the resulting solution is truly saturated at equilibrium.

-

Time Course: Sampling at multiple time points is crucial to confirm that a stable plateau has been reached, verifying that the system is at thermodynamic equilibrium.[12]

Step-by-Step Methodology:

-

Media Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Incubation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical relevance) using an orbital shaker.[12]

-

Sampling: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

-

Separation: Immediately separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or ultracentrifugation is required.

-

Quantification: Dilute the clear filtrate or supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Analysis: Plot concentration versus time for each pH. The equilibrium solubility is the concentration at which the curve plateaus. The lowest value obtained across the biopharmaceutical pH range is often used for classification purposes.

Ionization State (pKa)

Theoretical Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[14] Since this compound does not possess strongly acidic or basic functional groups, it is expected to be a neutral compound across the physiological pH range. However, for many drug candidates, the pKa is a master variable that influences solubility, permeability, and receptor binding, as the charged and uncharged forms of a molecule have vastly different properties.[14] For this compound, experimental confirmation of its neutral character is a valuable step.

Authoritative Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly sensitive and requires only a small amount of material. It is applicable if the molecule contains a chromophore whose electronic environment (and thus UV-Vis spectrum) changes upon ionization.

Causality Behind Experimental Choices:

-

pH Titration: By systematically changing the pH and observing the spectral response, one can directly monitor the equilibrium between the different ionic species.

-

Isosbestic Point: The presence of a sharp isosbestic point (a wavelength where absorbance does not change with pH) is a strong indicator of a clean equilibrium between two species, validating the measurement.

-

Sigmoidal Fit: The relationship between absorbance at a given wavelength and pH follows a sigmoidal curve. The inflection point of this curve directly corresponds to the pKa, providing a robust mathematical determination.[15]

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant amount of the stock solution to each buffer to create a series of solutions with identical total compound concentration but varying pH.

-

Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

-

Data Analysis:

-

Identify a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the pH of each buffer.

-

Fit the data to a sigmoidal dose-response curve. The pH at the inflection point of the curve is the pKa.

-

Expected Outcome: For this compound, it is anticipated that no significant spectral shift will occur across the pH range, confirming its non-ionizable nature.

-

Integrated Physicochemical Profiling Workflow

The individual measurements described above do not exist in isolation. They are part of a tiered, logical workflow designed to build a comprehensive understanding of a compound's properties efficiently. The following diagram illustrates a typical decision-making process in early drug discovery.

Caption: Tiered workflow for physicochemical property assessment in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[19]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[17]

Conclusion

This compound is a molecule with structural motifs that are highly relevant to modern medicinal chemistry. Its physicochemical profile, dominated by the lipophilic contributions of its three substituents, will be a primary determinant of its utility as a drug scaffold. A thorough, experimental characterization of its lipophilicity, solubility, and ionization state is not merely a data collection exercise; it is a fundamental prerequisite for rational drug design. By employing the authoritative, self-validating protocols detailed in this guide, researchers can build a comprehensive and reliable dataset. This rigorous approach mitigates the risks of late-stage attrition and enables the data-driven optimization of this promising chemical entity into a potential therapeutic candidate.

References

-

Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Jubilant Biosys. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

-

This compound. Beijing Xinheng Research Technology Co., Ltd. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

pKa and log p determination. Slideshare. [Link]

-

pKa Value Determination Guidance 2024. PharmaeliX. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Determination of pKa Values by Liquid Chromatography. LCGC. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. ResearchGate. [Link]

-

1-bromo-3-nitro-5-(trifluoromethoxy)benzene. ChemBK. [Link]

-

Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]

-

1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. PubChem. [Link]

-

SAFETY DATA SHEET - 1-Bromo-3-(trifluoromethoxy)benzene. Thermo Fisher Scientific. [Link]

-

Standard Operating Procedure: Protocol for the measurement of water solubility. RIVM. [Link]

-

1-Bromo-3-(trifluoromethoxy)benzene. PubChem. [Link]

-

Standard Operating Procedure for solubility testing. European Union. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

-

Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5). Cheméo. [Link]

-

SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. Acros Organics. [Link]

-

SAFETY DATA SHEET - 1-Bromo-3,5-bis(trifluoromethyl)benzene. Thermo Fisher Scientific. [Link]

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. echemi.com [echemi.com]

- 6. This compound - CAS:1221793-61-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. pKa and log p determination | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene structure and nomenclature

An In-Depth Technical Guide to 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The document elucidates its chemical structure, systematic nomenclature, and key physicochemical properties. It further delves into established synthetic routes and provides a detailed analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also explores the compound's reactivity and its role as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives

The introduction of fluorine-containing substituents into organic molecules is a cornerstone strategy in modern drug discovery and materials science.[1] Functional groups such as the trifluoromethoxy (-OCF₃) moiety can profoundly influence a molecule's physicochemical and biological properties.[2] The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve oral bioavailability of drug candidates.[3][4] These attributes often lead to improved pharmacokinetic profiles and greater target selectivity.[1]

This compound emerges as a strategically important building block, combining the reactivity of a bromine atom—a versatile handle for cross-coupling reactions—with the modulating effects of the isopropoxy and trifluoromethoxy groups.[5] This guide provides a detailed examination of this compound, offering insights into its structure, synthesis, and potential applications, thereby serving as a critical resource for scientists leveraging its unique properties in their research.

Nomenclature and Structure

Systematic (IUPAC) Nomenclature

The formal IUPAC name for the compound is This compound . Alternative acceptable names include:

-

1-Bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)benzene[6]

-

1-Bromo-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene[6]

-

Benzene, 1-bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)-[6]

The Chemical Abstracts Service (CAS) has assigned the number 1221793-61-8 to this compound.[6][7]

Molecular Structure and Representation

The core of the molecule is a benzene ring substituted at positions 1, 3, and 5. The substituents are a bromine atom, an isopropoxy group [-OCH(CH₃)₂], and a trifluoromethoxy group [-OCF₃].

Figure 1: 2D Chemical Structure of the title compound.

The spatial arrangement of these groups is critical to the molecule's reactivity. The bulky isopropoxy group and the electronegative trifluoromethoxy group influence the electronic environment of the aromatic ring and can sterically hinder certain reactions.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrF₃O₂ | [6] |

| Molecular Weight | 299.08 g/mol | [6] |

| Exact Mass | 299.9867 g/mol | [6] |

| InChIKey | BNLQWJWWOBHUGS-UHFFFAOYSA-N | [6] |

| CAS Number | 1221793-61-8 |[6][7] |

Spectroscopic Analysis

While specific experimental spectra for this exact compound are not publicly available, a predictive analysis based on the functional groups present can be made.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropoxy group. The aromatic region would likely display three signals, corresponding to the protons at the C2, C4, and C6 positions, with coupling patterns influenced by their meta-relationships. The isopropoxy group would exhibit a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the six unique aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, -OCH(CH₃)₂, -OCF₃). The carbon attached to the bromine will be shifted, as will the carbons bonded to the oxygen atoms. The isopropoxy group will show two signals, one for the methine carbon and one for the methyl carbons. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.[10]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single signal, a singlet, is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands.[9]

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹ from the isopropoxy group.

-

C-O-C stretching (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.[11][12]

-

C-F stretching (trifluoromethoxy): Very strong, characteristic bands typically in the 1100-1300 cm⁻¹ range.

-

C-Br stretching: A peak in the lower wavenumber region, typically 500-650 cm⁻¹.[9]

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13] Fragmentation patterns would likely involve the loss of the isopropoxy group, bromine, or parts of the trifluoromethoxy group.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical retrosynthetic analysis suggests a multi-step process likely starting from a more common precursor like 3,5-disubstituted phenols or anilines. A plausible synthetic workflow is outlined below.

Figure 2: Plausible synthetic workflow.

Experimental Protocol Considerations:

-

Starting Material Selection: A common starting point could be a commercially available 3,5-disubstituted benzene derivative.

-

Introduction of the Trifluoromethoxy Group: This is a challenging step often requiring specialized reagents. One approach involves the reaction of a phenol with carbon tetrachloride and hydrogen fluoride.

-

Etherification (Isopropylation): The introduction of the isopropoxy group can be achieved via a standard Williamson ether synthesis, reacting a phenolic precursor with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., K₂CO₃).

-

Bromination: The final step would be a regioselective electrophilic aromatic substitution to introduce the bromine atom. The directing effects of the existing isopropoxy and trifluoromethoxy groups (both ortho-, para-directing) would need to be carefully considered to achieve the desired 1,3,5-substitution pattern. Using a brominating agent like N-Bromosuccinimide (NBS) in an acidic medium can provide high selectivity.[14][15]

Chemical Reactivity

The reactivity of this compound is dominated by the bromine substituent. It serves as a versatile intermediate in a variety of cross-coupling reactions.[5]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Coupling with organostannanes.

The electron-withdrawing nature of the trifluoromethoxy group and the steric bulk of the isopropoxy group can influence the efficiency and outcome of these reactions.[5]

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

-

Drug Discovery: Its derivatives are investigated for various therapeutic applications, including as antipsychotics.[6] The trifluoromethoxy group is a bioisostere for other functionalities and can enhance a drug candidate's metabolic stability and membrane permeability.[4][16]

-

Materials Science: Fluorinated aromatic compounds are used in the development of specialty chemicals, such as fluorinated polymers and surfactants, which possess unique properties.[5]

Conclusion

This compound represents a highly functionalized and valuable intermediate for advanced organic synthesis. Its unique combination of a reactive bromine handle, a bulky isopropoxy group, and an electron-withdrawing trifluoromethoxy group provides chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for its effective application in the design and development of next-generation pharmaceuticals and advanced materials.

References

-

Alpha Spark Labs. (2025, October 16). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromopropoxy)-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]

-

PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. Retrieved from [Link]

-

Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. Retrieved from [Link]

- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

-

ACS Publications. (2024, August 5). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene | 1369784-85-9 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 1221793-61-8 [chemicalbook.com]

- 8. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 | MDPI [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. magritek.com [magritek.com]

- 11. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 15. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 16. scilit.com [scilit.com]

A Technical Guide to the Spectral Analysis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features—a bromine atom, an isopropoxy group, and a trifluoromethoxy group on a benzene ring—make it a valuable building block in organic synthesis. The bromine atom allows for various cross-coupling reactions, while the isopropoxy and trifluoromethoxy groups modulate the electronic properties and lipophilicity of the molecule, which can be crucial for tuning the pharmacological profile of a drug candidate.

Molecular Structure and Predicted Spectral Summary

The structure of this compound is presented below. The predicted spectral data are summarized in the following table, with detailed interpretations provided in the subsequent sections.

Caption: Molecular Structure of this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons as multiplets or singlets between δ 6.8-7.5 ppm. Isopropoxy methine as a septet around δ 4.6 ppm. Isopropoxy methyls as a doublet around δ 1.3 ppm. |

| ¹³C NMR | Aromatic carbons between δ 100-160 ppm. Isopropoxy methine carbon around δ 72 ppm. Isopropoxy methyl carbons around δ 22 ppm. Trifluoromethoxy carbon as a quartet around δ 121 ppm. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio. Fragments corresponding to the loss of bromine, isopropoxy, and trifluoromethoxy groups. |

| IR Spectroscopy | C-H stretching (aromatic) ~3100-3000 cm⁻¹. C-H stretching (aliphatic) ~2980-2850 cm⁻¹. C-O-C stretching ~1250-1000 cm⁻¹. C-F stretching ~1280-1100 cm⁻¹. C-Br stretching ~600-500 cm⁻¹. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, and the splitting pattern (multiplicity) arises from the interaction with neighboring protons.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the region of δ 6.8-7.5 ppm. Their exact chemical shifts and multiplicities will depend on the electronic effects of the substituents. The proton between the isopropoxy and trifluoromethoxy groups is expected to be the most downfield, while the proton between the bromine and trifluoromethoxy groups will likely be the most upfield of the aromatic signals.

-

Isopropoxy Methine Proton (1H): This proton is attached to a carbon adjacent to an oxygen atom and is expected to appear as a septet (split by the six methyl protons) around δ 4.6 ppm.

-

Isopropoxy Methyl Protons (6H): These six equivalent protons are expected to appear as a doublet (split by the methine proton) around δ 1.3 ppm.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (6C): The six aromatic carbons are expected to resonate in the range of δ 100-160 ppm. The carbons attached to the electronegative oxygen and bromine atoms will be the most downfield.

-

Isopropoxy Methine Carbon (1C): This carbon, bonded to an oxygen atom, is predicted to have a chemical shift of around δ 72 ppm.

-

Isopropoxy Methyl Carbons (2C): These two equivalent carbons are expected to appear at approximately δ 22 ppm.

-

Trifluoromethoxy Carbon (1C): The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 121 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to determine the molecular weight and deduce the structure of the compound.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weights with each isotope.

-

Major Fragmentation Patterns: Common fragmentation pathways would include the loss of the bromine atom, the isopropoxy group, and the trifluoromethoxy group.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds present, providing information about the functional groups in the molecule.

Predicted IR Spectrum:

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

C-H Stretching (Aliphatic): The C-H bonds of the isopropoxy group will show stretching vibrations in the range of 2980-2850 cm⁻¹.

-

C-O-C Stretching: The ether linkages of the isopropoxy and trifluoromethoxy groups will exhibit strong C-O-C stretching bands between 1250 and 1000 cm⁻¹.

-

C-F Stretching: The C-F bonds of the trifluoromethoxy group will produce very strong absorption bands in the 1280-1100 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocols

The following are standard protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl, KBr). For a solid sample, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired wavelength range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Workflow Diagrams

Caption: A typical workflow for NMR spectral analysis.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of this compound. While experimental data is not currently available, the predictions based on sound spectroscopic principles and data from analogous compounds offer a valuable framework for researchers working with this molecule. The detailed interpretation of expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with standard experimental protocols, serves as a practical resource for the synthesis, identification, and characterization of this and related compounds in the fields of drug discovery and materials science.

References

As this guide is based on predictive analysis, direct references for the spectral data of the title compound are not available. The predictions are derived from fundamental principles of spectroscopy and comparison with publicly available data for structurally related compounds. For foundational knowledge on the spectroscopic techniques discussed, please refer to standard organic chemistry and spectroscopy textbooks.

A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene in organic solvents. Recognizing the absence of publicly available empirical solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes theoretical principles of solubility, outlines robust experimental protocols, and introduces powerful predictive models. The guide is structured to empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data, a critical parameter in process development, formulation, and various research applications.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₀BrF₃O₂. Its chemical structure, characterized by a benzene ring functionalized with a bromine atom, an isopropoxy group, and a trifluoromethoxy group, suggests a molecule with complex solubility behavior. An understanding of its solubility is paramount for its application in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1221793-61-8 | Echemi[1] |

| Molecular Formula | C₁₀H₁₀BrF₃O₂ | Echemi[1] |

| Molecular Weight | 299.09 g/mol | Echemi[1] |

| Exact Mass | 299.98 g/mol | Echemi[1] |

| Structure | ||

| This compound |

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] The solubility of this compound in a given organic solvent will be determined by the balance of interactions between its distinct functional groups and the solvent molecules.

-

Benzene Ring: The aromatic ring is predominantly nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Bromine Atom: The bromine substituent adds to the molecular weight and polarizability of the molecule, contributing to dispersion forces.

-

Isopropoxy Group (-OCH(CH₃)₂): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance.[3][4] However, the bulky isopropyl group is nonpolar and will contribute to steric hindrance, potentially affecting solvent interactions.

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and electron-withdrawing.[1][5] The trifluoromethoxy group can significantly enhance solubility in organic solvents and improve metabolic stability.[5]

Based on these structural features, it can be hypothesized that this compound will exhibit moderate to good solubility in a range of organic solvents, with a preference for those that can engage in both nonpolar and some polar interactions.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a compound is the equilibrium solubility method. This involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength. Aromatic compounds are often readily detectable by UV.[6][7][8][9][10]

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.[11][12][13][14]

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to construct a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula:

-

Solubility (g/L) = Concentration from analytical method (g/L) × Dilution factor

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Predictive Models for Solubility

In the absence of experimental data, predictive models can provide valuable estimates of solubility.[15][16][17][18] These models are based on the physicochemical properties of the solute and solvent.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total energy of vaporization of a liquid can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A compound is likely to dissolve in a solvent if their HSP values are similar. The HSP for this compound can be estimated using group contribution methods, and these values can then be compared to the known HSP of various organic solvents to predict solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions.[17][19] It uses the results of quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. This method is particularly powerful as it does not rely on experimental data for the specific solute.

Logical Framework for Solubility Prediction

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. technologynetworks.com [technologynetworks.com]

- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Predicting Solubility | Rowan [rowansci.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 19. mdpi.com [mdpi.com]

reactivity of the C-Br bond in 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Abstract

This compound (CAS No: 1221793-61-8) is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique electronic environment created by the interplay of its three distinct substituents: a bromine atom, an electron-donating isopropoxy group, and a strongly electron-withdrawing trifluoromethoxy group. This guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond, offering field-proven insights into its behavior in key synthetic transformations. We will explore the underlying electronic and steric factors that govern its reactivity and provide detailed, validated protocols for its application in cross-coupling and metalation reactions.

Molecular Architecture: Electronic and Steric Landscape

The is not merely that of a simple aryl bromide. It is profoundly influenced by the electronic push-pull nature of the substituents at the C3 and C5 positions.

-

Trifluoromethoxy Group (-OCF₃): This group is a powerful deactivator of the aromatic ring. The three highly electronegative fluorine atoms exert a potent negative inductive effect (-I), withdrawing electron density from the ring through the sigma framework.[3] While the oxygen atom possesses lone pairs capable of resonance donation (+R), this effect is significantly diminished by the fluorine atoms, making the inductive withdrawal the dominant electronic feature.[3] This strong electron withdrawal increases the electrophilicity of the entire aromatic ring and, critically, the carbon atom of the C-Br bond, making it more susceptible to oxidative addition in catalytic cycles.[4] The trifluoromethoxy group is also highly lipophilic, a property often exploited in drug design to enhance membrane permeability.[5]

-

Isopropoxy Group (-OCH(CH₃)₂): In contrast, the isopropoxy group is an activating, ortho-, para-directing group. It exhibits a strong positive resonance effect (+R) from the oxygen lone pairs and a weak positive inductive effect (+I) from the alkyl portion. While it donates electron density to the ring, its meta position relative to the C-Br bond means its influence on the bond's immediate electronic environment is less direct than that of the para-trifluoromethoxy group. Its primary steric effect is to flank the C2 and C4 positions.

The synergy of these groups creates an electron-poor aromatic system where the C-Br bond is "activated" for reactions that are initiated by the insertion of a metal catalyst.

Sources

electronic effects of the trifluoromethoxy group on the benzene ring

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group on the Benzene Ring

Introduction: Beyond Simple Bioisosterism

In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (OCF₃) group has emerged as a substituent of profound interest.[1][2] Often considered a mere lipophilic analogue of the methoxy group or a "pseudo-halogen," this perspective belies the nuanced and powerful electronic character it imparts to an aromatic system.[1] Unlike the classical activating methoxy group or the strongly deactivating trifluoromethyl group, the OCF₃ substituent presents a fascinating dichotomy of electronic effects that researchers can strategically exploit.[3]

This guide, intended for chemists and drug development professionals, moves beyond surface-level comparisons to provide a detailed examination of the core electronic principles governing the OCF₃ group's influence on the benzene ring. We will dissect its inductive and resonance contributions, quantify its impact through Hammett parameters, and explore the resulting consequences for aromatic reactivity and molecular properties critical to drug design, such as metabolic stability and acidity.[2][4]

The Electronic Dichotomy: A Tug-of-War Between Induction and Resonance

The electronic signature of the trifluoromethoxy group is defined by the interplay of two opposing forces: a powerful σ-inductive withdrawal (-I) and a modest π-resonance donation (+M).

-

Inductive Effect (-I): The presence of three highly electronegative fluorine atoms creates a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the benzene ring through the sigma bond.[3] This inductive effect is significantly stronger than that of a methoxy group and is the primary reason for the OCF₃ group's overall electron-withdrawing nature.[1]

-

Resonance Effect (+M): Similar to a methoxy group, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[3] This donation of electron density is directed specifically to the ortho and para positions. However, the potent inductive pull from the CF₃ moiety significantly diminishes the oxygen's ability to donate these lone pairs, rendering its +M effect substantially weaker than that of a methoxy group.[1][3]

The critical takeaway is that the strong -I effect dominates the weak +M effect, making the trifluoromethoxy group a net electron-withdrawing substituent that deactivates the benzene ring toward electrophilic attack.

Caption: Dominant inductive vs. weaker resonance effects of the OCF₃ group.

Quantifying the Influence: Hammett Parameters

The electronic influence of a substituent can be quantitatively described by Hammett parameters (σ), which are essential for building structure-activity relationships (QSAR). The OCF₃ group's unique electronic balance is clearly reflected in these values.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Inductive (σ_I) | Resonance (σ_R) |

| -OCF₃ | 0.38 | 0.23 | 0.41 | -0.18 |

| -OCH₃ | 0.12 | -0.27 | 0.27 | -0.54 |

| -CF₃ | 0.43 | 0.54 | 0.45 | 0.09 |

| -Cl | 0.37 | 0.23 | 0.46 | -0.23 |

| -F | 0.34 | 0.06 | 0.50 | -0.44 |

Data compiled from authoritative chemical literature.

Analysis of Hammett Data:

-

The positive σ_meta and σ_para values confirm that the OCF₃ group is electron-withdrawing at both positions.[1]

-

The large positive σ_I value (0.41) highlights its strong inductive character, comparable to that of a trifluoromethyl group or a halogen.[1]

-

The negative σ_R value (-0.18) quantifies its weak π-donating (resonance) capability. Crucially, this resonance donation is much weaker than that of the methoxy group (-0.54), explaining why OCF₃ is deactivating overall while OCH₃ is activating.

-

The electronic properties of the trifluoromethoxy group are often compared to those of a halogen, earning it the nickname "super-halogen" or "pseudo-halogen".[1]

Impact on Aromatic Reactivity: A Deactivating ortho-, para-Director

Despite being a deactivating group, the trifluoromethoxy substituent directs incoming electrophiles to the ortho and para positions. This is a direct consequence of its weak, but still operative, +M effect.

The resonance structures show that the lone pair donation from the oxygen atom, however small, enriches the electron density specifically at the ortho and para carbons relative to the meta carbons. While the entire ring is less reactive than benzene, electrophilic attack is most favorable at these positions of relatively higher electron density.[1] For example, the nitration of trifluoromethoxybenzene proceeds much slower than benzene but yields predominantly the para and ortho isomers.[1]

Caption: Resonance donation directs electrophiles to ortho and para positions.

Applications in Drug Design & Development

The distinct electronic properties of the OCF₃ group are leveraged by medicinal chemists to fine-tune the characteristics of drug candidates.[2]

-

Increased Lipophilicity: The OCF₃ group is significantly more lipophilic than a methoxy group and even more so than a trifluoromethyl group.[1][5] Its Hansch lipophilicity parameter (π) is +1.04, compared to +0.88 for CF₃.[1] This property is exploited to enhance a drug's ability to cross cell membranes and the blood-brain barrier, which is critical for bioavailability.[2] The drug Riluzole, used for ALS, incorporates an OCF₃ group to improve its penetration into the central nervous system.[2]

-

Enhanced Metabolic Stability: The methoxy group is a common site of metabolic breakdown via oxidative O-dealkylation by cytochrome P450 enzymes. The strong C-F bonds and the electron-withdrawing nature of the OCF₃ group make it highly resistant to this metabolic pathway.[2][4] Replacing a metabolically labile methoxy group with a trifluoromethoxy group is a well-established strategy to increase a drug's half-life and reduce metabolic clearance.[4]

-

Modulation of pKa: As a strong electron-withdrawing group, OCF₃ can significantly lower the pKa of nearby acidic or basic functional groups. For instance, it increases the acidity of phenols and decreases the basicity of anilines. This modulation is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic profile.[1]

Experimental Protocol: Determination of Substituent Effects via pKa Measurement

To provide a self-validating and practical framework, this section outlines a standard protocol for quantifying the electronic effect of the OCF₃ group by measuring the pKa of 4-(trifluoromethoxy)phenol and comparing it to phenol and 4-methoxyphenol.

Objective: To determine the pKa of substituted phenols by potentiometric titration to demonstrate the electron-withdrawing nature of the OCF₃ group.

Materials:

-

Phenol, 4-methoxyphenol, 4-(trifluoromethoxy)phenol

-

Standardized 0.1 M NaOH solution

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette, 100 mL beaker

Methodology:

-

Preparation: Accurately weigh approximately 0.5 mmol of the phenol derivative and dissolve it in 50 mL of a 1:1 ethanol/water mixture in a 100 mL beaker. Add a magnetic stir bar.

-

Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

-

Titration Execution:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue adding titrant until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2). Read this pH value directly from the titration curve.

-

-

Causality and Interpretation: A lower pKa value for 4-(trifluoromethoxy)phenol compared to phenol will experimentally confirm the net electron-withdrawing effect of the OCF₃ group, as it stabilizes the resulting phenoxide anion. Conversely, 4-methoxyphenol will exhibit a higher pKa than phenol, demonstrating the electron-donating nature of the OCH₃ group.

Caption: Step-by-step workflow for the experimental determination of pKa.

Conclusion

The trifluoromethoxy group is a substituent with a sophisticated electronic profile that offers significant advantages in the design of advanced materials and pharmaceuticals.[6] Its powerful inductive electron withdrawal, tempered by a weak resonance donation, results in a deactivating yet ortho-, para-directing influence on the benzene ring. This unique character allows scientists to enhance molecular properties such as lipophilicity and metabolic stability while precisely modulating the acidity and basicity of adjacent functional groups.[2][4] A thorough understanding of these core principles is essential for any researcher seeking to strategically deploy the OCF₃ group to overcome synthetic challenges and optimize molecular function.

References

-

Manteau, B., Pazenok, S., Vors, J., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Gómez-SanJuan, A., & de la Torre, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Ngai, M., & Hojczyk, K. N. (2014). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Angewandte Chemie. [Link]

-

Maas, L. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

-

Gómez-SanJuan, A., & de la Torre, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Jadhav, S., & Singh, S. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8517. [Link]

-

Schlosser, M., & Rausis, T. (2004). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(10), 1339-1350. [Link]

-

Manteau, B., Pazenok, S., Vors, J., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthetic Applications of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a specialized aryl bromide of significant interest to the pharmaceutical and agrochemical industries. The unique electronic properties of this molecule, arising from the interplay between the electron-donating isopropoxy group and the strongly electron-withdrawing trifluoromethoxy group, position it as a valuable building block for the synthesis of complex organic molecules. This guide will detail its potential applications in several cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in the formation of Grignard reagents for subsequent carbon-carbon bond formation. Each section will provide not only theoretical background and mechanistic considerations but also detailed, actionable experimental protocols derived from analogous systems, empowering researchers to effectively integrate this versatile reagent into their synthetic workflows.

Introduction: Unveiling a Unique Building Block

This compound (CAS No. 1221793-61-8) is a halogenated aromatic compound with a distinct substitution pattern that imparts a unique reactivity profile.[1] Its classification as a pharmaceutical intermediate, particularly in the realm of antipsychotics, underscores its importance in medicinal chemistry.[1] The strategic placement of an electron-donating isopropoxy group and a lipophilic, electron-withdrawing trifluoromethoxy group on a brominated benzene core makes it a desirable synthon for introducing this specific phenyl moiety into larger, more complex molecules.

The trifluoromethoxy group is a well-established bioisostere for other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Concurrently, the isopropoxy group can modulate solubility and participate in key binding interactions. The bromine atom serves as a versatile functional handle, enabling a wide array of synthetic transformations. This guide will focus on the most pertinent of these: palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1221793-61-8 |

| Molecular Formula | C10H10BrF3O2 |

| Molecular Weight | 299.09 g/mol |

| Appearance | (Predicted) Colorless to light-yellow liquid or low-melting solid |

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions provide a direct route to biaryls, arylamines, and arylalkynes, all of which are common motifs in pharmacologically active compounds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[3][4][5][6] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Causality of Experimental Choices:

The electronic nature of this compound presents a unique challenge and opportunity. The electron-withdrawing trifluoromethoxy group will facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-limiting step.[5] Conversely, the electron-donating isopropoxy group can modulate the overall electron density of the aromatic ring. A robust catalyst system, typically employing a bulky, electron-rich phosphine ligand, is crucial to ensure efficient coupling and prevent side reactions. The choice of base is also critical for activating the boronic acid or ester to facilitate transmetalation.[7]

Sources

An In-depth Technical Guide on the Safe Handling of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene for Research and Development